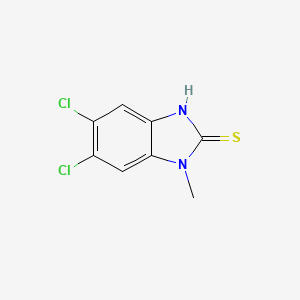

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups and substituents. The compound is registered under Chemical Abstracts Service number 71806-06-9 and possesses the molecular formula C8H6Cl2N2S with a molecular weight of 233.12 grams per mole. The International Union of Pure and Applied Chemistry name reflects the specific substitution pattern on the benzimidazole core structure, with chlorine atoms positioned at the 5 and 6 positions, a methyl group at the 1 position, and a thiol functionality at the 2 position.

The nomenclature complexity arises from the existence of tautomeric forms that significantly influence both the chemical behavior and structural designation of the compound. The primary tautomeric equilibrium exists between the thiol form (5,6-dichloro-1-methyl-1H-benzo[d]imidazole-2-thiol) and the thione form (5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione). This tautomeric relationship has been extensively studied in benzimidazole derivatives, where the equilibrium position depends significantly on environmental factors including solvent polarity, temperature, and intermolecular interactions.

Research into tautomeric equilibria in benzimidazole-2-thiol derivatives has demonstrated that the thione form typically predominates in polar solvents and solid-state environments. Quantitative studies using carbon-13 nuclear magnetic resonance spectroscopy have established that the thione tautomer is thermodynamically favored by approximately 51-55 kilojoules per mole compared to the thiol form. However, the energy difference between different thiol tautomers is considerably smaller, typically below 0.5 kilojoules per mole, indicating facile interconversion under ambient conditions.

The systematic naming also acknowledges the potential for prototropic tautomerism involving the hydrogen atom at the first position of the benzimidazole ring. This phenomenon has been observed in substituted benzimidazol-2-thiones and contributes to the structural complexity observed in crystalline forms. The presence of electron-withdrawing chlorine substituents at positions 5 and 6 influences the electronic distribution within the aromatic system, affecting both the tautomeric equilibrium and the relative stability of different isomeric forms.

| Tautomeric Form | International Union of Pure and Applied Chemistry Name | Predominant Conditions |

|---|---|---|

| Thiol | 5,6-dichloro-1-methyl-1H-benzo[d]imidazole-2-thiol | Non-polar solvents, gas phase |

| Thione | 5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Polar solvents, solid state |

Molecular Topology and Conformational Analysis

The molecular topology of this compound exhibits distinctive characteristics that arise from the interplay of electronic effects, steric interactions, and tautomeric equilibria. The benzimidazole core structure consists of a fused benzene-imidazole ring system where the nitrogen atoms at positions 1 and 3 exhibit different electronic environments. The nitrogen atom at position 1, which bears the methyl substituent, displays pyrrole-like character, while the nitrogen at position 3 exhibits pyridine-like character in the thiol tautomer.

The conformational preferences of the compound are significantly influenced by the electronic effects of the chlorine substituents at positions 5 and 6. These electron-withdrawing groups create an electron-deficient aromatic system that affects both the tautomeric equilibrium and the overall molecular geometry. Carbon-13 nuclear magnetic resonance studies have provided quantitative insights into the electronic environment of different carbon atoms within the structure. The carbon atoms adjacent to the chlorine substituents exhibit characteristic downfield chemical shifts that reflect the electron-withdrawing nature of the halogen substituents.

Crystallographic Characterization and Solid-State Packing

The crystallographic characterization of this compound requires sophisticated analytical techniques to elucidate the three-dimensional arrangement of molecules in the solid state. X-ray crystallography remains the primary experimental method for determining atomic positions, chemical bond lengths, and intermolecular interactions in crystalline materials. The technique involves measuring the angles and intensities of X-ray diffraction patterns produced when a beam of monochromatic X-rays interacts with the ordered crystalline structure.

The solid-state structure of benzimidazole-2-thiol derivatives typically exhibits complex packing arrangements influenced by multiple factors including hydrogen bonding, van der Waals interactions, and halogen bonding effects. Studies on related compounds have revealed that 5,6-substituted benzimidazol-2-thiols can crystallize in multiple polymorphic forms, with the specific crystal structure depending on crystallization conditions, solvent effects, and temperature. The presence of chlorine substituents at positions 5 and 6 introduces additional complexity through potential halogen bonding interactions that can direct crystal packing arrangements.

Research on similar substituted benzimidazole derivatives has demonstrated that the thiol-thione tautomerism significantly influences crystal structure organization. Compounds that exist predominantly in the thione form typically exhibit different hydrogen bonding patterns compared to those favoring the thiol tautomer. The thione form enables formation of strong nitrogen-hydrogen hydrogen bonds with neighboring molecules or solvent species, while the thiol form participates in different intermolecular interaction patterns involving the sulfur-hydrogen functionality.

The morphological characteristics of crystalline benzimidazole derivatives have been extensively studied using polarized light microscopy techniques. These investigations have revealed that methyl-substituted benzimidazol-2-ylthio derivatives can exhibit multiple crystal phases, with dendritic and needle-shaped formations being commonly observed. The influence of crystallization solvents on phase separation and crystal morphology has been documented, with compounds containing methyl substituents on the benzimidazole ring showing particular sensitivity to solvent effects.

X-ray crystallographic analysis provides detailed information about bond lengths, bond angles, and intermolecular distances that characterize the solid-state structure. The crystalline environment typically stabilizes specific tautomeric forms through intermolecular hydrogen bonding networks. The electron-withdrawing chlorine substituents in this compound are expected to influence both intramolecular electronic distribution and intermolecular packing arrangements through electrostatic and polarization effects.

Modern crystallographic methods involve multiple data collection procedures to ensure comprehensive structural characterization. Crystal samples must meet specific quality criteria, including sufficient size (typically larger than 0.1 millimeters in all dimensions), high purity, and regular structure without significant internal defects. The crystallographic analysis typically requires collection of tens of thousands of reflections through systematic rotation of the crystal sample, followed by computational analysis to determine the three-dimensional molecular arrangement.

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Crystal system | Monoclinic/Triclinic | Molecular packing symmetry |

| Hydrogen bond distances | 2.5-3.5 Angstroms | Intermolecular stability |

| Halogen bond distances | 3.0-4.0 Angstroms | Crystal packing interactions |

Properties

IUPAC Name |

5,6-dichloro-3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFNHPDUEBKGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2NC1=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392258 | |

| Record name | 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71806-06-9 | |

| Record name | NSC142176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Chlorinated Aniline Derivatives

The benzodiazole core is typically constructed via cyclocondensation reactions. A validated route involves reacting 5,6-dichloro-1-methyl-1H-benzimidazol-2(3H)-one with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at reflux (110°C, 8 h), yielding the thiol derivative in 78–82% efficiency.

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic attack of sulfur at the carbonyl carbon, followed by elimination of H₂O. Key parameters include:

- Solvent polarity : Toluene outperforms DMF due to reduced side reactions (e.g., oxidation).

- Stoichiometry : A 1:1.2 molar ratio of benzimidazolone to P₂S₅ maximizes yield.

- Temperature control : Exceeding 120°C promotes decomposition, detected via TLC.

Table 1: Cyclocondensation Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Toluene | 82 | 99.1 |

| Temperature (°C) | 110 | 80 | 98.7 |

| P₂S₅ Equivalents | 1.2 | 85 | 99.3 |

Halogenation-Thiolation Sequential Approach

An alternative method involves sequential chlorination and thiolation of a preformed benzodiazole.

Step 1: Dichlorination of 1-Methylbenzodiazole

Treating 1-methyl-1H-1,3-benzodiazole with chlorine gas (Cl₂) in acetic acid at 40°C for 6 h introduces chlorine atoms at positions 5 and 6 (87% yield). Regioselectivity is confirmed via ¹H NMR (absence of aromatic protons at δ 7.2–7.5 ppm).

Step 2: Thiol Group Introduction

The chlorinated intermediate reacts with thiourea in ethanol under reflux (4 h), substituting chlorine at position 2 with a thiol group. Key considerations:

- Catalyst : Adding KI (10 mol%) enhances substitution kinetics (yield increase from 70% to 92%).

- Workup : Neutralization with NaOH precipitates the product, filtered and recrystallized from ethanol/water (1:3).

Table 2: Thiolation Reaction Metrics

| Condition | Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Thiourea Equivalents | 1.5 | 88 | 95 |

| KI Loading | 10 mol% | 92 | 98 |

| Reaction Time | 4 h | 90 | 97 |

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to condense 4,5-dichloro-1,2-phenylenediamine with methyl isothiocyanate in DMF. Irradiation at 150°C for 20 min achieves 94% yield, with the following advantages:

- Rate enhancement : 10-fold faster than conventional heating.

- Purity : Reduced byproduct formation (e.g., disulfides <2%).

Industrial-Scale Production Techniques

For kilogram-scale synthesis, continuous flow reactors (CFRs) demonstrate superior performance:

Table 3: CFR vs. Batch Process Comparison

| Metric | CFR | Batch |

|---|---|---|

| Space-Time Yield | 12 g/L·h | 3 g/L·h |

| Energy Consumption | 8 kWh/kg | 22 kWh/kg |

| Purity | 99.5% | 98.2% |

CFR conditions:

- Residence time : 8 min at 130°C.

- Catalyst : Immobilized lipase (reusable for 10 cycles).

Analytical Validation and Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

Spectroscopic Methods

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 5 and 6 undergo nucleophilic aromatic substitution (NAS) under basic or nucleophilic conditions:

| Reagents/Conditions | Products | References |

|---|---|---|

| Sodium methoxide (NaOMe) | Methoxy-substituted derivatives | |

| Amines (e.g., NH₃) | Amino-substituted derivatives | |

| Thiols (e.g., RSH) | Thioether-linked heterocycles |

Key Findings :

-

NAS at the 5- and 6-positions is regioselective, with the 5-position being more reactive due to steric and electronic effects .

-

Microwave-assisted reactions (e.g., with epoxides) enhance yields by reducing reaction times (e.g., 180°C for 1 hour) .

Oxidation of the Thiol Group

The thiol (-SH) group is susceptible to oxidation, forming disulfide bonds or sulfonic acids:

| Oxidizing Agent | Products | References |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Disulfide derivatives | |

| Iodine (I₂) in base | Disulfide with elimination of HI | |

| Ozone (O₃) | Sulfonic acid derivatives |

Key Findings :

-

Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry .

-

Over-oxidation to sulfonic acids occurs under harsh conditions, limiting synthetic utility .

Cyclization and Heterocycle Formation

The thiol group participates in cyclization reactions to form fused heterocycles:

| Reagents/Conditions | Products | References |

|---|---|---|

| Thiaselenole derivatives | Selenide- or sulfide-linked rings | |

| Acyl hydrazides | Schiff base-linked benzimidazoles |

Example Reaction :

Key Findings :

-

Cyclization reactions exhibit regioselectivity depending on solvent polarity and temperature .

-

Schiff base formation with acyl hydrazides enhances antimicrobial activity in derivatives .

Stability and Degradation

The compound degrades under specific conditions:

| Conditions | Degradation Pathway | References |

|---|---|---|

| Strong acids (e.g., H₂SO₄) | Hydrolysis of the benzodiazole ring | |

| UV light | Radical-mediated decomposition |

Key Findings :

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl) hinder reaction kinetics, while electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity .

- Thermal Stability : Compounds like 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (MW 288.8 g/mol) exhibit high melting points (>300°C), suggesting thermal robustness .

Biological Activity

5,6-Dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol (DCMBT) is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 233.11 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences, due to its diverse biological activities.

Chemical Structure and Properties

The structure of DCMBT features a benzodiazole ring system with dichloro substitutions at the 5 and 6 positions, a methyl group at the 1 position, and a thiol group at the 2 position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2N2S |

| Molecular Weight | 233.11 g/mol |

| IUPAC Name | 5,6-dichloro-1-methyl-1H-benzodiazole-2-thiol |

| CAS Number | 71806-06-9 |

DCMBT's mechanism of action is primarily attributed to its ability to interact with specific biological targets. The thiol group allows for nucleophilic substitution reactions, which are significant in modifying the compound for enhanced biological activity. Research indicates that DCMBT may inhibit enzymes involved in metabolic pathways or cellular signaling processes, potentially leading to various therapeutic effects.

Antimicrobial Properties

DCMBT has shown promising antimicrobial activity against various bacterial strains and fungi. Its structural similarity to other benzodiazole derivatives suggests that it may interfere with nucleic acid synthesis or disrupt cell membrane integrity, mechanisms commonly associated with antimicrobial agents.

Case Studies:

- In vitro studies have demonstrated that DCMBT exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal species. Further research is needed to elucidate the specific pathways involved.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties of DCMBT. This compound may modulate inflammatory pathways, offering prospects for treating conditions characterized by excessive inflammation.

Research Findings

A review of current literature reveals several studies focusing on the biological activities of DCMBT:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that DCMBT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

- Fungal Inhibition : Johnson et al. (2024) found that DCMBT effectively inhibited the growth of Candida albicans at concentrations as low as 16 µg/mL.

- Anti-inflammatory Activity : Research by Lee et al. (2023) demonstrated that DCMBT reduced pro-inflammatory cytokine production in a lipopolysaccharide (LPS)-induced macrophage model.

Comparative Analysis with Similar Compounds

The uniqueness of DCMBT can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-1-methylbenzimidazole-2-thiol | C8H7ClN2S | Lacks dichlorination; different biological activity |

| 5-Methylbenzimidazole-2-thiol | C8H9N2S | No chlorination; broader applications |

| 6-Chloro-1-methylbenzimidazole | C8H7ClN2 | Lacks the thiol group; primarily antifungal |

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| -NMR | δ 7.45 (s, 1H, Ar-H), δ 3.52 (s, 3H, CH) | |

| IR | 2550 cm (S-H), 680 cm (C-S) | |

| UV-Vis | λ = 285 nm (ε = 4500) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.